molecular formula C5H9NO2 B2423972 2-(3-Hydroxypropoxy)acetonitrile CAS No. 1430413-62-9

2-(3-Hydroxypropoxy)acetonitrile

Cat. No.: B2423972
CAS No.: 1430413-62-9
M. Wt: 115.132
InChI Key: OSYMNBSCAUAUMH-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropoxy)acetonitrile is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is characterized by the presence of a hydroxypropoxy group attached to an acetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropoxy)acetonitrile typically involves the reaction of 3-chloropropanol with acetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the acetonitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxypropoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropoxy)acetonitrile involves its ability to undergo various chemical transformations. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)acetonitrile
  • 2-(4-Hydroxybutoxy)acetonitrile
  • 2-(3-Hydroxypropoxy)propionitrile

Uniqueness

2-(3-Hydroxypropoxy)acetonitrile is unique due to the specific positioning of the hydroxypropoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(3-hydroxypropoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-2-5-8-4-1-3-7/h7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMNBSCAUAUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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